Cas no 93703-06-1 (1-methyl-4-(phenylamino)-1H-pyrazole-3-carboxylic acid)

93703-06-1 structure
상품 이름:1-methyl-4-(phenylamino)-1H-pyrazole-3-carboxylic acid
CAS 번호:93703-06-1
MF:C11H11N3O2
메가와트:217.223942041397
MDL:MFCD00458757
CID:5229567
PubChem ID:13303053
1-methyl-4-(phenylamino)-1H-pyrazole-3-carboxylic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 1H-Pyrazole-3-carboxylic acid, 1-methyl-4-(phenylamino)-
- 1-methyl-4-(phenylamino)-1H-pyrazole-3-carboxylic acid
-
- MDL: MFCD00458757
- 인치: 1S/C11H11N3O2/c1-14-7-9(10(13-14)11(15)16)12-8-5-3-2-4-6-8/h2-7,12H,1H3,(H,15,16)
- InChIKey: ATQBNDWOAWTPPU-UHFFFAOYSA-N
- 미소: N1(C)C=C(NC2=CC=CC=C2)C(C(O)=O)=N1
1-methyl-4-(phenylamino)-1H-pyrazole-3-carboxylic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-247579-0.25g |
1-methyl-4-(phenylamino)-1H-pyrazole-3-carboxylic acid |
93703-06-1 | 95% | 0.25g |
$743.0 | 2024-06-19 | |
Enamine | EN300-247579-0.5g |
1-methyl-4-(phenylamino)-1H-pyrazole-3-carboxylic acid |
93703-06-1 | 95% | 0.5g |
$1170.0 | 2024-06-19 | |
Enamine | EN300-247579-1.0g |
1-methyl-4-(phenylamino)-1H-pyrazole-3-carboxylic acid |
93703-06-1 | 95% | 1.0g |
$1500.0 | 2024-06-19 | |
1PlusChem | 1P01C20A-2.5g |
1-methyl-4-(phenylamino)-1H-pyrazole-3-carboxylic acid |
93703-06-1 | 95% | 2.5g |
$3696.00 | 2023-12-16 | |
1PlusChem | 1P01C20A-250mg |
1-methyl-4-(phenylamino)-1H-pyrazole-3-carboxylic acid |
93703-06-1 | 95% | 250mg |
$981.00 | 2023-12-16 | |
Enamine | EN300-247579-0.05g |
1-methyl-4-(phenylamino)-1H-pyrazole-3-carboxylic acid |
93703-06-1 | 95% | 0.05g |
$347.0 | 2024-06-19 | |
Enamine | EN300-247579-0.1g |
1-methyl-4-(phenylamino)-1H-pyrazole-3-carboxylic acid |
93703-06-1 | 95% | 0.1g |
$518.0 | 2024-06-19 | |
1PlusChem | 1P01C20A-100mg |
1-methyl-4-(phenylamino)-1H-pyrazole-3-carboxylic acid |
93703-06-1 | 95% | 100mg |
$703.00 | 2024-04-20 | |
1PlusChem | 1P01C20A-50mg |
1-methyl-4-(phenylamino)-1H-pyrazole-3-carboxylic acid |
93703-06-1 | 95% | 50mg |
$491.00 | 2024-04-20 | |
1PlusChem | 1P01C20A-10g |
1-methyl-4-(phenylamino)-1H-pyrazole-3-carboxylic acid |
93703-06-1 | 95% | 10g |
$8034.00 | 2023-12-16 |
1-methyl-4-(phenylamino)-1H-pyrazole-3-carboxylic acid 관련 문헌
-
2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
93703-06-1 (1-methyl-4-(phenylamino)-1H-pyrazole-3-carboxylic acid) 관련 제품
- 2580226-37-3(Benzyl 2,2-dimethyl-3-(sulfamoylmethyl)pyrrolidine-1-carboxylate)
- 1445322-63-3(5-Ethoxy-N-ethyl-2-nitroaniline)
- 112545-98-9(Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate)
- 1805078-44-7(3-(Difluoromethyl)-5-methoxy-6-(trifluoromethoxy)pyridine-2-acetic acid)
- 1804449-83-9(7-Chlorobenzo[d]oxazole-2-acetic acid)
- 2248357-17-5(Ethyl 2-(3-amino-4-cyanophenyl)acetate)
- 1214336-35-2(5-(Chloromethyl)-4',3-difluorobiphenyl)
- 1934428-47-3(3-(3-methylbutan-2-yl)oxyazetidine)
- 1261793-59-2(5-Chloro-3-methoxy-3'-(trifluoromethoxy)biphenyl)
- 1256468-25-3(1-Allyl-4-methoxy-2,5-dimethylbenzene)
추천 공급업체
Amadis Chemical Company Limited
(CAS:93703-06-1)1-methyl-4-(phenylamino)-1H-pyrazole-3-carboxylic acid

순결:99%
재다:1g
가격 ($):976.0